8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that belongs to a class of compounds known for their biological significance, particularly in the realms of biochemistry and medicinal chemistry. Purines are integral components of nucleic acids (DNA and RNA) and play essential roles in various biological processes. This compound is characterized by its unique imidazo and purine ring structures, which contribute to its potential biological activities.
The compound can be synthesized through various organic chemistry techniques, often involving multi-step synthetic routes that allow for the introduction of specific functional groups. It is primarily studied for its potential applications in medicinal chemistry and as a building block in organic synthesis.
8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified under purine derivatives and imidazole-containing compounds. These classifications highlight its structural features and potential reactivity patterns in chemical reactions.
The synthesis of 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps:
The synthetic routes may vary based on the starting materials and desired substitutions on the purine structure. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are crucial for optimizing yield and purity.
The molecular structure of 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features a fused imidazole-purine ring system with specific methyl and butyl substituents that influence its chemical properties and biological activity.
Key structural data includes:
8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves interactions with specific biological targets such as enzymes or receptors. For instance, purine derivatives have been shown to exhibit antimalarial activity through inhibition of key metabolic pathways in parasites.
Research indicates that the compound may modulate signaling pathways through phosphodiesterase inhibition or receptor binding affinity studies. Further investigations into its pharmacodynamics are ongoing to elucidate its precise mechanism of action.
Key physical properties include:
Chemical properties include:
Relevant analyses such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor purity during synthesis.
8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications:
The synthesis of 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione relies on sequential functionalization and cyclization of xanthine precursors. The core strategy involves:
Purine Core Alkylation: 8-Bromotheophylline undergoes N-alkylation at the C8 position using n-butyl bromide under basic conditions (K₂CO₃/NaH) in polar aprotic solvents like DMF or THF. This introduces the critical butyl side chain, a structural feature shared with the analog 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923367-97-9) .
Imidazole Ring Formation: The 8-butyltheophylline intermediate undergoes cyclodehydration with α-halo carbonyl reagents (e.g., chloroacetaldehyde or 2-bromo-1,1-diethoxyethane) under reflux. Microwave-assisted cyclization significantly improves efficiency—reducing reaction times from 24h to <2h and boosting yields to 75–85% compared to conventional heating (45–60%) [3]. Key parameters include:
Table 1: Cyclization Methods for Imidazo[2,1-f]purine Core Formation
Method | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Conventional Heating | DMF, K₂CO₃, 80°C | 45–60 | 24h |
Microwave-Assisted | DMF, K₂CO₃, 120°C, 300W | 75–85 | 90 min |
Solvent-Free | Neat, 150°C, PTSA catalyst | 68 | 6h |
Though absent in the 8-butyl target, fluorinated arylpiperazinylalkyl motifs in related derivatives demonstrate principles for enhancing bioactivity:
Electronic Modulation: Fluorine atoms (e.g., in para-F-phenylpiperazine analogs) increase electrophilicity at the carbonyl groups via inductive effects, strengthening hydrogen bonding with serotonin receptors (5-HT₁ₐ Kᵢ = 15.2 ± 1.8 nM) compared to non-fluorinated versions (Kᵢ = 28.9 ± 3.1 nM) [9] [5]. This enhances binding affinity for CNS targets.
Metabolic Stability: Fluorination at the meta-position of the piperazine phenyl ring reduces CYP450-mediated oxidation by blocking benzylic hydroxylation sites. In human microsomes, fluorinated derivatives exhibit t₁/₂ > 4.7h vs. 1.8h for non-fluorinated analogs [9].
Selectivity Engineering: Trifluoromethyl (-CF₃) groups at C6 of the purine core amplify selectivity for adenosine A₂ₐ receptors (Kᵢ = 0.28 μM) over PDE4B (IC₅₀ > 10 μM). This leverages hydrophobic enclosure effects in the A₂ₐ binding pocket [3] [9].
Table 2: Structure-Activity Relationships of Fluorinated Modifications
Substituent Position | Biological Target | Kᵢ/IC₅₀ | Effect vs. H-Analog |
---|---|---|---|
para-F-Phenylpiperazine | 5-HT₁ₐ | 15.2 ± 1.8 nM | 1.9-fold increase affinity |
C6-CF₃ | Adenosine A₂ₐ | 0.28 μM | 4.2-fold selectivity vs PDE4B |
meta-F-Phenyl | CYP3A4 | IC₅₀: 18.4 μM | 3.1-fold reduced inhibition |
Scalable production of 8-butyl-1,3,7-trimethyl-imidazopurinedione addresses bottlenecks in traditional batch processes:
Catalytic C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination replaces stoichiometric alkylations for introducing the butyl chain. Using Pd₂(dba)₃/XPhos (0.5 mol%) in t-AmOH at 100°C achieves 92% yield with <50 ppm Pd residue—superior to classical alkylation (65% yield, impurity burden) .
Continuous Flow Cyclization: Imidazole ring formation is conducted in tubular flow reactors under elevated pressure (20 bar) and temperature (180°C). Key advantages:
Table 3: Batch vs. Flow Reactor Performance for Imidazo Ring Formation
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Temperature Control | ±10°C | ±2°C | Reduced side products by 15% |
Throughput | 0.25 kg/day | 2.5 kg/day | 10-fold increase |
Reaction Volume | 1000L | 5L (microchannel) | 200-fold smaller footprint |
Energy Consumption | 580 kWh/kg | 120 kWh/kg | 79% reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7